B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid
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Overview
Description
Boronic acids and their derivatives have been gaining interest in medicinal chemistry, particularly after the discovery of the drug bortezomib . The compound , B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid, is a boronic acid derivative. Boronic acids are commonly used in organic chemistry .
Synthesis Analysis
Boronic acids are valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is a method that has been developed, which involves a radical approach . The synthesis of boronic acid derivatives is relatively simple and well-known .Molecular Structure Analysis
The molecular formula of this compound is C14H13BClNO3 . The molecular weight is 289.52 .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a significant chemical reaction involving boronic acids . This reaction is catalytic and utilizes a radical approach .Scientific Research Applications
Multifunctional Compounds in Chemistry
Boronic acids, including variants like B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]boronic acid, play significant roles as synthetic intermediates and building blocks in various fields, notably in medicine, agriculture, and industrial chemistry. They are used in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of aminophosphonic acid groups to boronic acids can lead to new opportunities for application and enhance their multifunctionality (R. Zhang et al., 2017).
Boronic Acids in Electrochemical Applications
Boronic acids are utilized in electrochemical processes, such as the degradation of organic compounds in water treatment. For instance, boron-doped electrodes are used in the electrochemical degradation of various organic pollutants, demonstrating the versatility of boronic acid derivatives in environmental applications (I. Sirés et al., 2006).
Structural Analysis in Chemical Sensing
The structural analysis of boronic acids, including their complexes with various substrates, is essential in designing chemosensing technologies. These studies provide insights into the formation of dative bonds and the solvation of boron in different solvent conditions, which is critical for developing advanced sensors and other technological applications (Lei Zhu et al., 2006).
Catalysis and Synthesis
Boronic acids are effective catalysts in various synthetic processes. For example, they catalyze dehydrative amidation between carboxylic acids and amines, playing a crucial role in peptide synthesis and other chemical reactions. The structural components of boronic acids, such as the ortho-substituent, significantly influence their catalytic efficiency (Ke Wang et al., 2018).
Material Science Applications
In materials science, boronic acids like tris(pentafluorophenyl)borane have shown potential in various applications, including catalytic hydrometallation reactions, alkylations, and tautomerizations. These compounds help stabilize uncommon coordination geometries of carbon and facilitate unusual reactions in early metal acetylide complexes (G. Erker, 2005).
Nanotechnology and Biomedical Applications
Boronic acid-functionalized nanostructures, such as carbon nanodots, have been investigated for their potential in viral inhibition. These nanostructures, due to their high concentrations of ligands, can effectively interact with biological receptors and are explored for therapeutic applications, including the inhibition of herpes simplex virus type 1 (A. Barras et al., 2016).
Agriculture and Plant Science
In agricultural science, boronic acids are studied for their effects on plants under stress conditions. For example, the interaction of salicylic acid with boronic acid helps alleviate oxidative stress in watermelons exposed to excess boron, indicating the potential use of boronic acids in managing plant stress and improving crop productivity (Mohamed Moustafa-Farag et al., 2020).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
The compound is a boronic acid derivative, which is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, such as palladium . This process, known as transmetalation, forms a new carbon-carbon bond .
Biochemical Pathways
Boronic acids are known to play a role in various biochemical processes, including signal transduction, enzyme inhibition, and cell adhesion .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters .
Result of Action
Boronic acids are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of boronic acids. For example, pH can affect the reactivity of boronic acids, as they can exist in different forms depending on the pH of the environment . Additionally, the presence of diols, which can form cyclic boronate esters with boronic acids, can also influence their reactivity .
Future Directions
The use of boron in drug design is fairly recent, and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids, there is a growing interest in extending studies with these compounds in medicinal chemistry to develop new promising drugs .
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methylcarbamoyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BClNO3/c16-13-7-1-10(2-8-13)9-17-14(18)11-3-5-12(6-4-11)15(19)20/h1-8,19-20H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKLCLAPRJJDSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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